tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2089321-22-0
VCID: VC5249404
InChI: InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CNCCC1(F)F
Molecular Formula: C10H18F2N2O2
Molecular Weight: 236.263

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate

CAS No.: 2089321-22-0

Cat. No.: VC5249404

Molecular Formula: C10H18F2N2O2

Molecular Weight: 236.263

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate - 2089321-22-0

Specification

CAS No. 2089321-22-0
Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
IUPAC Name tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate
Standard InChI InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1
Standard InChI Key PQJOHBZTOIMHCM-SSDOTTSWSA-N
SMILES CC(C)(C)OC(=O)NC1CNCCC1(F)F

Introduction

Chemical Identity and Structural Characteristics

Comparative Structural Analysis With Related Derivatives

Structural analogs such as tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate (PubChem CID 97294838) and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (PubChem CID 58386785) demonstrate how fluoro-substitution patterns influence physicochemical properties . The 4,4-difluoro variant exhibits:

  • Enhanced dipole moments: Due to symmetrical fluorine substitution, increasing polarity for improved aqueous solubility.

  • Steric effects: The Boc group at C3 creates steric hindrance that may limit rotational freedom, potentially improving receptor binding kinetics .

Synthesis and Manufacturing

Traditional Synthesis Routes

The primary synthetic pathway involves sequential functionalization of piperidine precursors:

  • Amine protection: Reaction of (3R)-4,4-difluoropiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Purification: Chromatographic isolation yields the carbamate-protected product with >97% purity .

Key challenges include maintaining stereochemical integrity during Boc protection and minimizing racemization at the chiral center. Typical yields range from 65–78% in batch processes.

Advanced Manufacturing Techniques

Recent innovations aim to improve efficiency and sustainability:

  • Flow microreactor systems: Reduce reaction times from hours to minutes while enhancing heat transfer and mixing efficiency.

  • Catalytic asymmetric synthesis: Enantioselective methods using chiral catalysts to achieve higher enantiomeric excess (ee >99%) .

A comparative analysis of synthesis methods reveals:

MethodYield (%)Purity (%)Reaction Time
Batch (Traditional)65–78976–8 h
Flow Microreactor82–89990.5 h

Data adapted from .

Therapeutic Applications and Research Progress

Neurological Disorders

Research priorities include:

  • Neurodegenerative disease models: Testing in Alzheimer’s and Parkinson’s cellular assays to modulate tau phosphorylation or α-synuclein aggregation.

  • Psychiatric applications: Potential anxiolytic or antidepressant effects via serotonin receptor modulation .

Oncological Investigations

Early-stage studies explore:

  • Apoptosis induction: Fluorine’s electron-withdrawing effects may enhance pro-apoptotic signaling in cancer cell lines.

  • Combination therapies: Synergy with checkpoint inhibitors or DNA-damaging agents .

Industrial Production and Quality Control

Scalability Challenges

Mass production faces hurdles such as:

  • High-cost fluorination reagents: Requiring recycling protocols to improve cost-efficiency.

  • Chiral purity maintenance: Ensuring >99% ee during scale-up through advanced crystallization techniques .

ParameterRequirement
Purity (HPLC)≥97%
Heavy Metals<10 ppm
Residual Solvents<0.5%

Data sourced from .

Emerging Research Frontiers

Structure-Activity Relationship (SAR) Optimization

Ongoing efforts focus on:

  • Fluorine replacement: Testing chloro or trifluoromethyl groups to modulate lipophilicity.

  • Boc group alternatives: Investigating thermally stable protecting groups for in vivo applications.

Drug Delivery Innovations

Novel formulations under development include:

  • Nanoparticle encapsulation: To enhance blood-brain barrier penetration for CNS targets.

  • Prodrug strategies: Enzymatically cleavable linkers for site-specific activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator